5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Overview
Description
L-748780 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins. This compound is known for its potential therapeutic applications in treating inflammatory conditions by specifically targeting COX-2, thereby reducing inflammation and pain without affecting the COX-1 enzyme, which is important for protecting the stomach lining .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-748780 involves the introduction of a trichlorobenzoyl moiety and altering the side chain by a beta-branched butyric acid. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trichlorobenzoyl Group: This step involves the acylation of the indole core with trichlorobenzoyl chloride under controlled conditions.
Side Chain Modification: The side chain is modified by introducing a beta-branched butyric acid, which enhances the potency and selectivity of the compound
Industrial Production Methods
Industrial production of L-748780 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-748780 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole core and side chain, to form derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
L-748780 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the selective inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Employed in cellular and molecular biology research to investigate the role of COX-2 in inflammation and other physiological processes.
Medicine: Potential therapeutic applications in treating inflammatory diseases such as arthritis, where selective COX-2 inhibition is beneficial.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
L-748780 exerts its effects by selectively inhibiting the COX-2 enzyme. The mechanism involves binding to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition spares COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
L-748780 is unique in its high selectivity for COX-2 compared to other similar compounds. Some similar compounds include:
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties but different chemical structure.
Rofecoxib: Known for its COX-2 selectivity but withdrawn from the market due to cardiovascular risks.
Valdecoxib: Similar in function but also withdrawn due to safety concerns .
L-748780 stands out due to its specific structural modifications, which enhance its potency and selectivity for COX-2, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO4/c1-9-12(8-17(24)25)13-7-11(27-2)3-4-16(13)23(9)19(26)18-14(21)5-10(20)6-15(18)22/h3-7H,8H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUBERMAKRECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168476 | |
Record name | L 748780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168086-64-4 | |
Record name | L 748780 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168086644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 748780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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